molecular formula C8H5BrN2 B1338488 4-Bromo-1,8-naphthyridine CAS No. 54569-28-7

4-Bromo-1,8-naphthyridine

Cat. No. B1338488
CAS RN: 54569-28-7
M. Wt: 209.04 g/mol
InChI Key: QYXNSNJTMIEAPG-UHFFFAOYSA-N
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Description

4-Bromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a derivative of naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 4-Bromo-1,8-naphthyridine, has been a topic of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1,8-naphthyridine is represented by the formula C8H5BrN2 . The compound is part of the 1,8-naphthyridines family, which are known for their high stability and various fluorescence properties under different conditions .


Chemical Reactions Analysis

The Friedländer reaction is a key process in the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl reaction partners . The reaction can be performed with high yield using water as the reaction solvent .


Physical And Chemical Properties Analysis

4-Bromo-1,8-naphthyridine has a molecular weight of 209.05 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Mechanism of Action

Target of Action

4-Bromo-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds . This class of compounds has been found to have diverse biological activities and photochemical properties . They are used in the treatment of bacterial infections, as ligands, and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, the primary targets of 4-Bromo-1,8-naphthyridine could be various, depending on the specific application.

Mode of Action

One study has shown that a naphthalimide schiff base fluorescent probe, synthesized from 4-bromo-1,8-naphthalic anhydride, could realize the “turn-off” detection of cu2+ in acetonitrile solution . This suggests that 4-Bromo-1,8-naphthyridine might interact with its targets through a similar mechanism, leading to changes in fluorescence intensity.

Biochemical Pathways

For instance, in the context of bacterial infections, it might interfere with essential bacterial processes, leading to their death .

Result of Action

The molecular and cellular effects of 4-Bromo-1,8-naphthyridine’s action would depend on its specific application. For instance, in the context of bacterial infections, the result of its action might be the death of the bacteria . In the context of its use as a fluorescent probe, the result of its action might be changes in fluorescence intensity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1,8-naphthyridine. For instance, the study on the naphthalimide Schiff base fluorescent probe showed that the detection process had strong specificity and excellent anti-interference of other metal ions

Safety and Hazards

The safety information for 4-Bromo-1,8-naphthyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-bromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNSNJTMIEAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497525
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54569-28-7
Record name 4-Bromo-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54569-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,8-naphthyridin-4-ol (59 g, 400 mmol) in acetonitrile (500 ml) was added phosphorus oxide tribromide. The reaction mixture was heated to reflux. After 1 hour, the reaction mixture was carefully diluted with ice and the resulting solution was basified with ammonia solution (25%) to pH>7. The reaction mixture was partially concentrated in vacuo, then extracted with chloroform (4×500 ml). The organics were dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford 4-bromo-1,8-naphthyridine.
Quantity
59 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 4-bromo-1,8-naphthyridine reacts with potassium amide in liquid ammonia?

A1: The reaction of 4-bromo-1,8-naphthyridine with potassium amide in liquid ammonia leads to the formation of 4-amino-1,8-naphthyridine. This occurs primarily through the formation of a transient intermediate, 3,4-didehydro-1,8-naphthyridine. [] The study suggests that approximately 39% of the 4-amino product arises from a direct nucleophilic aromatic substitution (SNAr) mechanism. [] Interestingly, the reaction also yields a small amount of 3-ethynyl-2-(formylamino)pyridine, indicating a less common ring-opening pathway. []

Q2: How does the reactivity of 4-bromo-1,8-naphthyridine compare to other similar compounds in this study?

A2: The study compares the reactivity of 4-bromo-1,8-naphthyridine to its 2-bromo and 3-bromo counterparts. Unlike the 4-bromo derivative, 2-bromo-1,8-naphthyridine reacts to exclusively form 2-amino-1,8-naphthyridine, primarily through a tele-substitution mechanism. [] On the other hand, 3-bromo-1,8-naphthyridine displays a more complex reactivity profile, yielding a mixture of 3-amino and 4-amino products alongside ring-opened byproducts. [] These differences highlight how the position of the bromine substituent significantly influences the reaction pathway and product distribution.

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